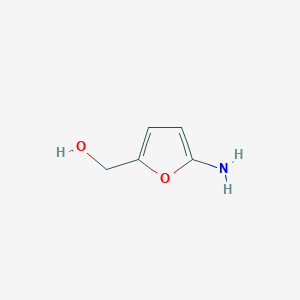
(5-Aminofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Aminofuran-2-yl)methanol is an organic compound with the molecular formula C5H7NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both an amino group and a hydroxymethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminofuran-2-yl)methanol typically involves the functionalization of furan derivatives. One common method is the reduction of 5-nitrofuran-2-carbaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like methanol. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: (5-Aminofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: 5-Aminofuran-2-carboxylic acid.
Reduction: 5-Aminofuran-2-ylmethane.
Substitution: Various halogenated furan derivatives.
Scientific Research Applications
(5-Aminofuran-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (5-Aminofuran-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
(5-Hydroxymethylfurfural): A furan derivative with a hydroxymethyl group, known for its role in biomass conversion.
(5-Nitrofuran-2-yl)methanol: A nitro-substituted furan derivative used in various chemical syntheses.
(5-Chlorofuran-2-yl)methanol: A chlorinated furan derivative with applications in organic synthesis
Uniqueness: (5-Aminofuran-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(5-aminofuran-2-yl)methanol |
InChI |
InChI=1S/C5H7NO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3,6H2 |
InChI Key |
JNUMBGIUSIWZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















